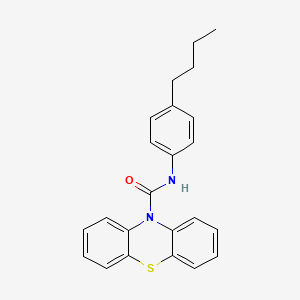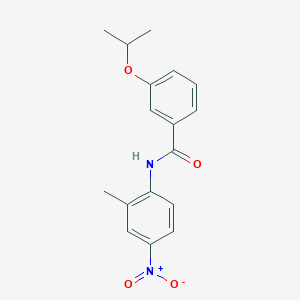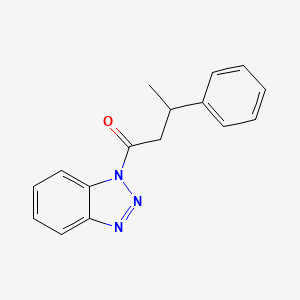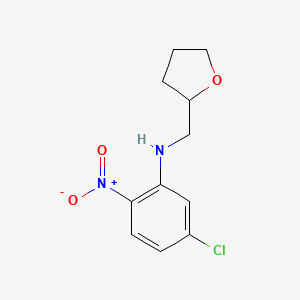![molecular formula C21H28N2O4S B3980360 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide
Descripción general
Descripción
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide, also known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds.
Mecanismo De Acción
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide is a selective inhibitor of ALDH, which is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. ALDH plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. This compound binds to the active site of ALDH, preventing the enzyme from catalyzing the oxidation reaction. This results in the accumulation of toxic aldehydes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ALDH. By inhibiting ALDH, this compound can alter the metabolism of various compounds, leading to changes in cellular function and signaling. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In stem cells, this compound has been used to selectively isolate and identify the ALDH-positive population, allowing for more precise characterization and manipulation of stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide has several advantages for lab experiments, including its high selectivity for ALDH and its well-established synthesis method. However, there are also some limitations to its use. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound may be cell-type specific, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide research. One area of focus is the development of this compound-based cancer therapies. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of focus is the use of this compound in stem cell research. This compound has been used to identify and isolate stem cells from different tissues and organs, and further research is needed to determine its potential applications in regenerative medicine. Overall, this compound is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus is cancer research, as ALDH has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to cancer research, this compound has also been studied for its potential applications in stem cell research. ALDH is a marker of stem cells, and this compound has been shown to selectively inhibit the ALDH-positive population of stem cells. This property has been used to identify and isolate stem cells from different tissues and organs.
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-18(16-11-9-8-10-12-16)21(24)22-19-15-17(13-14-20(19)27-4)28(25,26)23(6-2)7-3/h8-15,18H,5-7H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPXWCYQNSIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)


![2-(4-bromophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3980311.png)

![6-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980325.png)
![ethyl 2-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980336.png)
![N-(3-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3980343.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3980345.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)


